5-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid
Overview
Description
5-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid is a fluorinated aromatic compound that belongs to the class of pyridine carboxylic acids. The presence of fluorine and methyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the use of fluorinated synthetic blocks and effective fluorinating reagents .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. The use of advanced fluorination technology and reliable fluorinating reagents ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine enhances its binding affinity to certain receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-methylpyridine: Similar structure but lacks the carboxylic acid group.
5-fluoro-2-methylpyridine: Similar structure but with different positioning of the fluorine and methyl groups.
2-fluoro-5-carboxypyridine: Similar structure but lacks the methyl group.
Uniqueness
5-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine, methyl, and carboxylic acid groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high specificity and reactivity .
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-4-11(14)10(6-8)9-3-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSRSWAMXZZMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CN=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205756 | |
Record name | 2-Pyridinecarboxylic acid, 5-(2-fluoro-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-71-6 | |
Record name | 2-Pyridinecarboxylic acid, 5-(2-fluoro-5-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261975-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 5-(2-fluoro-5-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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